![molecular formula C15H14O4 B6332691 (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 137444-59-8](/img/structure/B6332691.png)
(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
“(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C15H14O4 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H14O4 . This indicates that it contains 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Scientific Research Applications
1. Lignin Model Studies
A study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including a compound similar to (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, elucidated the mechanisms of β-O-4 bond cleavage. The research highlighted the significant presence of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism in the acidolysis process. Additionally, an enol ether compound was detected during acidolysis, indicating different mechanisms based on the acid used (HCl or H2SO4 vs. HBr) (T. Yokoyama, 2015).
2. Importance in Medicinal Chemistry
The compound's structure, featuring furan and thiophene moieties, is significant in medicinal chemistry. Such structures are integral to the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The research emphasized the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, showing the compound's relevance in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian action (T. Ostrowski, 2022).
3. Biomass Conversion and Sustainable Chemistry
The compound is related to furan derivatives, which are crucial in the conversion of plant biomass to chemicals and fuels. Such derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, have the potential to become alternative feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources. This signifies the compound's role in the synthesis of monomers, polymers, and other materials, marking its importance in the field of sustainable chemistry (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-14-8-6-11(10-15(14)18-2)5-7-12(16)13-4-3-9-19-13/h3-10H,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQILWWMXROJQ-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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